REACTION_CXSMILES
|
S(S([O-])=O)([O-])=O.[Na+].[Na+].[N:9]([C:11]1[C:12]([NH2:26])=[N:13][C:14]([NH2:25])=[N:15][C:16]=1[O:17][CH2:18][C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1)=O>O>[NH2:25][C:14]1[N:13]=[C:12]([NH2:26])[C:11]([NH2:9])=[C:16]([O:17][CH2:18][C:19]2[CH:20]=[CH:21][CH:22]=[CH:23][CH:24]=2)[N:15]=1 |f:0.1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
17 g
|
Type
|
reactant
|
Smiles
|
N(=O)C=1C(=NC(=NC1OCC1=CC=CC=C1)N)N
|
Name
|
nitroso
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The free base is separated out
|
Type
|
ADDITION
|
Details
|
by adding aqueous ammonia
|
Type
|
TEMPERATURE
|
Details
|
The crude product is cooled
|
Type
|
CUSTOM
|
Details
|
crystallized from water, to which activated charcoal
|
Type
|
ADDITION
|
Details
|
a trace of sodium dithionite is added
|
Type
|
CUSTOM
|
Details
|
yielding 9
|
Name
|
|
Type
|
|
Smiles
|
NC1=NC(=C(C(=N1)N)N)OCC1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |